molecular formula C19H29ClN2O B2604209 N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride CAS No. 2418630-00-7

N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride

Cat. No.: B2604209
CAS No.: 2418630-00-7
M. Wt: 336.9
InChI Key: IYMMSDJOXSCXPK-ICQPXHIPSA-N
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Description

N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with an aminomethyl group and a tetrahydronaphthalenyl acetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the aminomethyl group. The tetrahydronaphthalenyl acetamide moiety is then attached through a series of condensation and substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar aminomethyl group but differs in the aromatic ring structure.

    3-Methoxyphenylboronic acid: Contains a boronic acid group and a methoxy-substituted aromatic ring, differing significantly in structure and reactivity.

Uniqueness

N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride is unique due to its combination of a cyclohexyl ring, aminomethyl group, and tetrahydronaphthalenyl acetamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c20-13-14-8-10-17(11-9-14)21-19(22)12-16-6-3-5-15-4-1-2-7-18(15)16;/h1-2,4,7,14,16-17H,3,5-6,8-13,20H2,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMSDJOXSCXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(=O)NC3CCC(CC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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